(S)-Naphthalen-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate
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Overview
Description
(S)-Naphthalen-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate is a chiral compound with a naphthalene ring and a benzyloxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Naphthalen-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate typically involves the esterification of (S)-2-amino-3-(naphthalen-2-yl)propanoic acid with benzyloxycarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-Naphthalen-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Free amine derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Naphthalen-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-Naphthalen-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved enzymatically to release the active amine, which can then interact with biological targets such as enzymes or receptors. The naphthalene ring may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoate: Similar structure with a tert-butoxy group instead of a naphthalene ring.
Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate: Contains an indole ring instead of a naphthalene ring.
Uniqueness
(S)-Naphthalen-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate is unique due to its naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C21H19NO4 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
naphthalen-2-yl 2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C21H19NO4/c1-15(22-21(24)25-14-16-7-3-2-4-8-16)20(23)26-19-12-11-17-9-5-6-10-18(17)13-19/h2-13,15H,14H2,1H3,(H,22,24) |
InChI Key |
VFRJBGYAMMSYFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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